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Compound of Interest

Compound Name: Adenoregulin

Cat. No.: B117734

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available public information on the
toxicology and safety of adenoregulin. It is intended for informational purposes for a scientific
audience and is not a substitute for a comprehensive internal safety assessment or
consultation with regulatory agencies.

Introduction

Adenoregulin, a peptide initially isolated from the skin secretions of the Amazonian tree frog
Phyllomedusa bicolor, has garnered scientific interest for its pharmacological activity. It is also
known as Dermaseptin B2 (Drs B2).[1] Adenoregulin has been shown to enhance the binding
of agonists to several G-protein-coupled receptors, including adenosine Al, A2a, a2-
adrenergic, and 5HT1A receptors. This activity suggests its potential as a modulator of various
physiological processes and as a candidate for therapeutic development.

However, the progression of any new chemical entity, including peptides like adenoregulin,
through the drug development pipeline necessitates a thorough evaluation of its safety profile.
This technical guide provides a comprehensive overview of the existing, albeit limited,
toxicology and safety data on adenoregulin (Dermaseptin B2). It aims to equip researchers,
scientists, and drug development professionals with a clear understanding of the current
knowledge base, highlight significant data gaps, and provide a framework for future safety and
toxicology investigations.
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Preclinical Toxicology and Safety Assessment:
Current Status

A review of the published literature reveals a significant lack of comprehensive toxicology and
safety studies conducted specifically on adenoregulin. The majority of available data comes
from a key study that investigated the sub-acute and sub-chronic toxicity of Dermaseptin B2
(adenoregulin) in rodent models.

Acute Toxicity

No dedicated acute toxicity studies determining the median lethal dose (LD50) of
adenoregulin have been identified in the public domain. However, a 14-day sub-acute study in
mice noted mortality at a dose of 25 mg/kg after 72 hours.[2] Mild and transient signs of toxicity,
including fur changes, grooming, and hypo-activity, were observed at 20 mg/kg, while no
toxicity-related signs were seen at doses of 5, 10, and 15 mg/kg.[2]

Sub-Acute and Sub-Chronic Toxicity

A pivotal study provides the most substantial data on the repeated-dose toxicity of
adenoregulin (Dermaseptin B2). The study was conducted in accordance with OECD
guidelines.[2]

Data Summary Tables

Table 1: 14-Day Sub-Acute Toxicity of Dermaseptin B2 in BALB/c Mice[2]
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Dose (mgl/kg/day, . . .

P) Number of Animals  Duration Key Observations
No adverse effects

0 (PBS Control) 5 14 days
reported.

No significant
alterations in
biochemical,

5 5 14 days )
hematological, or
histological
parameters.

No significant
alterations in
biochemical,

10 5 14 days )
hematological, or
histological
parameters.

No significant
alterations in
biochemical,

15 5 14 days ]
hematological, or
histological
parameters.

Mild, transient signs of
toxicity (fur changes,

20 5 14 days grooming, hypo-
activity) that resolved
within 4 hours.
Mortality observed

o after 72 hours. Mild
Not specified in ] o
25 Up to 72 hours signs of toxicity (fur
abstract ] ]
changes, isolation,
grooming) observed.
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Table 2: 90-Day Sub-Chronic Toxicity of Dermaseptin B2 in Albino Wistar Rats[2][3][4][5][6]

Key
Biochemical

Dose Number of . Histopathologi
] Duration and o
(mgl/kg/day, IP) Animals . cal Findings
Hematological
Findings
Normal No abnormalities
0 (PBS Control) 6 90 days
parameters. reported.
Lower Alanine
Aminotransferas
e (ALT) and
Increased
1.9 (2-fold of Aspartate
90 days ) megakaryocytes
calculated LD50) Aminotransferas ]
in the spleen.
e (AST) levels
compared to
control.
Lower ALT levels
compared to
control. Higher Increased
4.6 (4-fold of
90 days platelet count megakaryocytes
calculated LD50) ]
than control (not in the spleen.
statistically
significant).
o Increased
9.3 (10-fold of Not specified in
90 days megakaryocytes
calculated LD50) abstract. )
in the spleen.

Conclusion from the Study: The authors concluded that short-term treatment with Dermaseptin

B2 appears to be safe.[2][3][4] HoweVer, long-term administration may lead to mild effects on

liver parameters and induce an inflammatory response in the spleen.[2][3][4]

Genotoxicity and Carcinogenicity
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There are currently no publicly available studies on the genotoxicity or carcinogenicity of
adenoregulin. Standard assessments for genotoxicity typically include an Ames test for
bacterial reverse mutation, an in vitro chromosomal aberration test in mammalian cells, and an
in vivo micronucleus test in rodents. Carcinogenicity studies are long-term studies, usually in
two rodent species, designed to assess the potential of a substance to cause cancer. The
absence of this data represents a critical gap in the safety profile of adenoregulin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of toxicology
studies. The following methodologies are based on the available information for the key sub-
acute and sub-chronic toxicity studies of Dermaseptin B2.

14-Day Sub-Acute Toxicity Study in Mice[2]
e Test System: Male BALB/c mice (24-339).
e Group Size: 5 mice per group.

o Test Substance Administration: Dermaseptin B2 administered daily for 14 days via the
intraperitoneal (IP) route.

e Dose Levels: 5, 10, 15, and 20 mg/kg.
o Control Group: Received 0.2 ml of Phosphate-Buffered Saline (PBS) solvent only.
o Observations:

o Continuous monitoring of food and water intake.

o Body weight recorded on days 1, 7, and 14.

o Clinical signs of toxicity observed daily.

o Terminal Procedures: At the end of the 14-day period, animals were euthanized, and blood
and selected organs were collected for biochemical, hematological, and histological analysis.

90-Day Sub-Chronic Toxicity Study in Rats[2]
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o Test System: Male Albino Wistar rats.
o Group Size: 6 rats per group.

o Test Substance Administration: Dermaseptin B2 administered daily for 90 days via the
intraperitoneal (IP) route.

e Dose Levels: 1.9, 4.6, and 9.3 mg/kg (corresponding to 2, 4, and 10-fold of the calculated
LD50).

o Control Group: Received PBS solvent only (10 mi/kg).

e Observations:
o Daily observation for general appearance, changes in behavior, morbidity, and mortality.
o Daily monitoring of food and water consumption.

o Terminal Procedures: At the end of the 90-day period, animals were euthanized, and blood
and selected organs were collected for analysis of biochemical, hematological, and
histological parameters.

Visualizing Experimental Workflows

Diagrams can provide a clear and concise overview of complex experimental procedures. The
following diagrams, generated using the DOT language, illustrate the workflows of the
described toxicity studies.
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Caption: Workflow for the 14-day sub-acute toxicity study of Dermaseptin B2 in mice.
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Caption: Workflow for the 90-day sub-chronic toxicity study of Dermaseptin B2 in rats.

Discussion and Future Directions

The available data, primarily from a single sub-acute and sub-chronic study on Dermaseptin
B2, provides an initial glimpse into the toxicological profile of adenoregulin. The findings
suggest a relatively low order of toxicity with short-term administration. However, the
observation of increased megakaryocytes in the spleen following chronic exposure warrants
further investigation to understand the underlying mechanism and its potential implications for
immunotoxicity.
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For drug development professionals, the current safety data for adenoregulin is insufficient to
support clinical development. A comprehensive preclinical safety program is essential to
characterize the risk profile of this peptide. Future research should prioritize the following
areas:

Acute Toxicity Studies: Determination of the LD50 via relevant routes of administration (e.g.,
intravenous, subcutaneous) is a fundamental first step.

o Genotoxicity Testing: A standard battery of in vitro and in vivo genotoxicity assays is required
to assess the mutagenic and clastogenic potential of adenoregulin.

o Safety Pharmacology: Studies to evaluate the effects of adenoregulin on vital functions,
including the cardiovascular, respiratory, and central nervous systems, are crucial.

o Reproductive and Developmental Toxicology: If the intended clinical use includes populations
of childbearing potential, comprehensive studies to assess effects on fertility, embryonic
development, and pre- and post-natal development will be necessary.

e Carcinogenicity Studies: Depending on the intended duration of clinical use, long-term
carcinogenicity studies in two rodent species may be required by regulatory agencies.

e Immunotoxicity: Further investigation into the observed effects on the spleen is warranted to
understand the potential for immunomodulatory or immunotoxic effects.

Conclusion

Adenoregulin (Dermaseptin B2) is a pharmacologically active peptide with potential
therapeutic applications. However, the publicly available toxicology and safety data are limited.
While preliminary studies suggest a degree of safety with short-term administration, significant
data gaps remain, particularly concerning genotoxicity, carcinogenicity, and safety
pharmacology. A systematic and comprehensive preclinical safety evaluation in accordance
with international regulatory guidelines is imperative before adenoregulin can be considered
for clinical investigation. This guide serves as a foundational resource for researchers and drug
developers, summarizing the current state of knowledge and outlining the critical path forward
for the toxicological assessment of this promising peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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